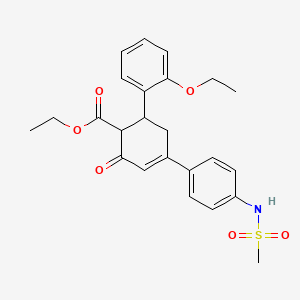
Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C24H27NO6S and its molecular weight is 457.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate, with the CAS number 867042-18-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C24H27NO6S with a molecular weight of 457.54 g/mol. The structure includes a cyclohexenone core, which is a common scaffold in many biologically active molecules, and features two substituted phenyl rings: one with an ethoxy group and another with a methanesulfonamide group.
| Property | Value |
|---|---|
| CAS Number | 867042-18-0 |
| Molecular Formula | C24H27NO6S |
| Molecular Weight | 457.54 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. The presence of the methanesulfonamide moiety is particularly significant as sulfonamides are known for their antibacterial properties. A study on related compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory effects. Compounds containing cyclohexenone cores have been studied for their ability to inhibit pro-inflammatory cytokines. In vitro studies on similar derivatives have shown a decrease in inflammatory markers, indicating that this compound may also possess anti-inflammatory properties .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. The methanesulfonamide group can interact with various enzymes, potentially inhibiting their activity. Research into structurally related compounds has shown inhibition of carbonic anhydrase and other enzymes critical in metabolic pathways .
Case Studies and Research Findings
- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inflammation Model : In a controlled study using lipopolysaccharide (LPS)-induced inflammation in mice, administration of compounds with similar cyclohexenone structures resulted in reduced levels of TNF-alpha and IL-6, suggesting a significant anti-inflammatory effect .
- Enzyme Interaction : A biochemical assay demonstrated that compounds with the methanesulfonamide group inhibited carbonic anhydrase activity by up to 70%, highlighting the potential for developing therapeutic agents targeting this enzyme .
Properties
IUPAC Name |
ethyl 6-(2-ethoxyphenyl)-4-[4-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-4-30-22-9-7-6-8-19(22)20-14-17(15-21(26)23(20)24(27)31-5-2)16-10-12-18(13-11-16)25-32(3,28)29/h6-13,15,20,23,25H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWIXAUGMWQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=CC(=O)C2C(=O)OCC)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














